molecular formula C7H8BBrO3 B3081744 3-Bromo-4-methoxyphenylboronic acid CAS No. 1109791-90-3

3-Bromo-4-methoxyphenylboronic acid

Cat. No.: B3081744
CAS No.: 1109791-90-3
M. Wt: 230.85 g/mol
InChI Key: LTFQTEKWUJUYEN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Bromo-4-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers its organic group to a palladium complex . This results in the formation of a new carbon–carbon bond, which is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves several biochemical pathways. The reaction begins with the oxidative addition of an organic group to a palladium complex . This is followed by transmetalation, where the organic group is transferred from boron to palladium . The reaction concludes with the reductive elimination of the palladium complex, resulting in the formation of a new carbon–carbon bond .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared , suggesting that they may have favorable bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic compounds, making the compound a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 3-Bromo-4-methoxyphenylboronic acid is extensively used in organic synthesis for constructing complex molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for forming carbon-carbon bonds in the synthesis of various organic compounds .

Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular structures with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its versatility in forming carbon-carbon bonds makes it a valuable reagent in various manufacturing processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFQTEKWUJUYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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